methyl 4-[(4-butoxyphenoxy)methyl]benzoate
Overview
Description
Methyl 4-[(4-butoxyphenoxy)methyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and a butoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(4-butoxyphenoxy)methyl]benzoate typically involves the esterification of 4-[(4-butoxyphenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of high-purity reagents and optimized reaction parameters ensures the production of high-quality ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-[(4-butoxyphenoxy)methyl]benzoic acid.
Reduction: 4-[(4-butoxyphenoxy)methyl]benzyl alcohol.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 4-[(4-butoxyphenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[(4-butoxyphenoxy)methyl]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors. The aromatic ring and butoxyphenoxy moiety can participate in non-covalent interactions with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Methyl 4-[(4-butoxyphenoxy)methyl]benzoate can be compared with other similar compounds such as:
- Methyl 4-[(4-methoxyphenoxy)methyl]benzoate
- Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate
- Methyl 4-[(4-propoxyphenoxy)methyl]benzoate
Uniqueness: The presence of the butoxy group in this compound imparts unique hydrophobic properties and influences its reactivity compared to its methoxy, ethoxy, and propoxy analogs. This makes it particularly useful in applications where specific solubility and interaction characteristics are desired.
Properties
IUPAC Name |
methyl 4-[(4-butoxyphenoxy)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-4-13-22-17-9-11-18(12-10-17)23-14-15-5-7-16(8-6-15)19(20)21-2/h5-12H,3-4,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMAJOKGSONRAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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